molecular formula C9H16O B14610216 Non-4-en-2-one CAS No. 59637-34-2

Non-4-en-2-one

Cat. No.: B14610216
CAS No.: 59637-34-2
M. Wt: 140.22 g/mol
InChI Key: FOBAEHIPCFVYAR-UHFFFAOYSA-N
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Description

Non-4-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. It is characterized by the presence of a carbonyl group (C=O) conjugated with a double bond (C=C) in its structure. This conjugation imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-4-en-2-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of acetaldehyde with acetone, followed by dehydration to form the α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale aldol condensation reactions. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by a base. The product is then separated and purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Non-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound typically yields saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the double bond or carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated ketones or secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Non-4-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Non-4-en-2-one involves its interaction with various molecular targets. The conjugated double bond and carbonyl group make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Non-4-en-2-one can be compared with other α,β-unsaturated ketones such as:

    Butenone: Similar structure but with different reactivity and applications.

    Crotonaldehyde: Another α,β-unsaturated compound with distinct chemical properties.

    Methyl vinyl ketone: Shares the conjugated system but differs in its industrial and research applications.

This compound is unique due to its specific structure and reactivity, making it valuable in various fields of research and industry.

Properties

CAS No.

59637-34-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-4-en-2-one

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h6-7H,3-5,8H2,1-2H3

InChI Key

FOBAEHIPCFVYAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC(=O)C

Origin of Product

United States

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